N,N'-(Propane-1,3-diyl)bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide)
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Overview
Description
N,N’-(Propane-1,3-diyl)bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide): is a fluorinated organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. It is used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Propane-1,3-diyl)bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide) typically involves the reaction of propane-1,3-diamine with pentadecafluorooctanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of amide groups.
Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Reactions: Formation of substituted amides.
Hydrolysis: Formation of pentadecafluorooctanoic acid and propane-1,3-diamine.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of fluorinated polymers and materials.
- Employed in the development of surface coatings with hydrophobic properties.
Biology and Medicine:
- Investigated for its potential use in drug delivery systems due to its stability and hydrophobic nature.
- Studied for its interactions with biological membranes and proteins.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties.
- Applied in the manufacturing of non-stick coatings and water-repellent fabrics.
Mechanism of Action
The mechanism of action of N,N’-(Propane-1,3-diyl)bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide) is primarily attributed to its hydrophobic interactions. The multiple fluorine atoms create a highly non-polar surface, which can interact with other hydrophobic molecules or surfaces. This property is exploited in various applications, such as creating water-repellent coatings or stabilizing hydrophobic drugs in pharmaceutical formulations.
Comparison with Similar Compounds
- N,N’-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)ethane-1,2-diamine
- N,N’-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)butane-1,4-diamine
Comparison:
- N,N’-(Propane-1,3-diyl)bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide) has a unique propane-1,3-diyl linker, which provides specific spatial arrangement and flexibility compared to ethane-1,2-diyl or butane-1,4-diyl linkers.
- The presence of multiple fluorine atoms in all these compounds imparts similar hydrophobic properties, but the differences in the linker length and structure can influence their reactivity and interactions with other molecules.
This detailed article provides a comprehensive overview of N,N’-(Propane-1,3-diyl)bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
29680-98-6 |
---|---|
Molecular Formula |
C19H8F30N2O2 |
Molecular Weight |
866.2 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-N-[3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoylamino)propyl]octanamide |
InChI |
InChI=1S/C19H8F30N2O2/c20-6(21,8(24,25)10(28,29)12(32,33)14(36,37)16(40,41)18(44,45)46)4(52)50-2-1-3-51-5(53)7(22,23)9(26,27)11(30,31)13(34,35)15(38,39)17(42,43)19(47,48)49/h1-3H2,(H,50,52)(H,51,53) |
InChI Key |
DVEYKCZOFBIPNL-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CNC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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